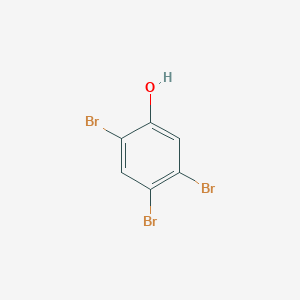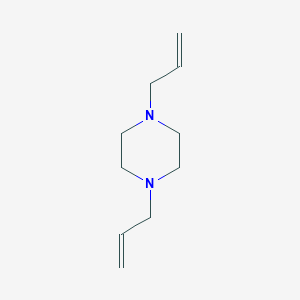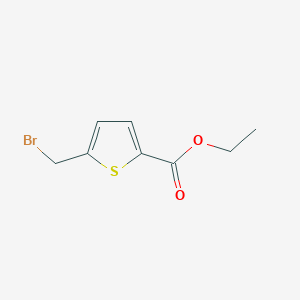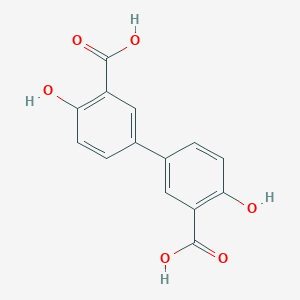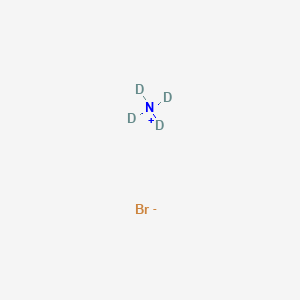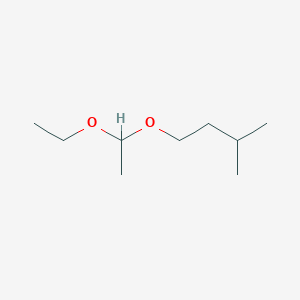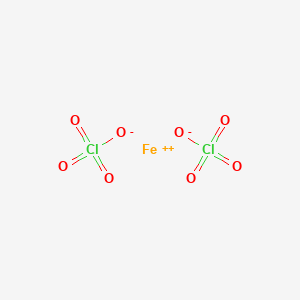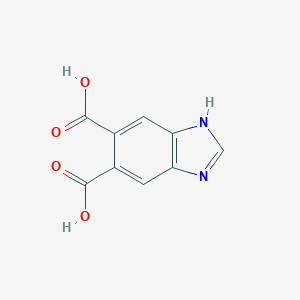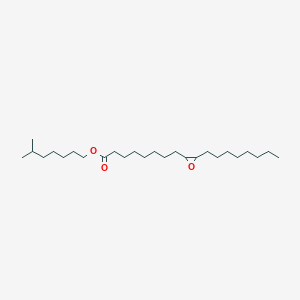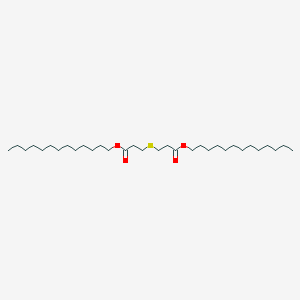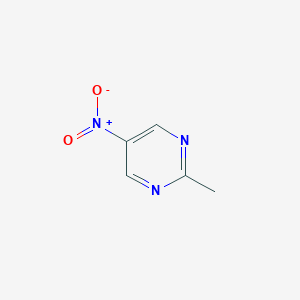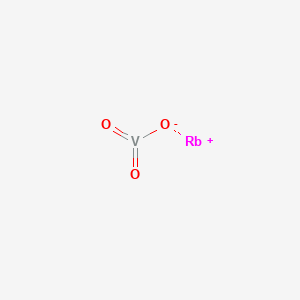
Rubidium oxido(dioxo)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium oxido(dioxo)vanadium is a compound that combines rubidium, vanadium, and oxygen. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of vanadium in a high oxidation state, which contributes to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium oxido(dioxo)vanadium can be synthesized through various methods, including the sol-gel method, chemical vapor deposition, and hydrothermal synthesis. One common approach involves the reaction of rubidium salts with vanadium oxides under controlled conditions. For instance, mixing rubidium carbonate with vanadium pentoxide and heating the mixture can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition or hydrothermal methods. These processes ensure high purity and yield, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium oxido(dioxo)vanadium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation state of vanadium and the presence of rubidium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, facilitated by reagents such as halides or phosphines
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of vanadium, while reduction can produce lower oxidation state vanadium compounds .
Applications De Recherche Scientifique
Rubidium oxido(dioxo)vanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and biological redox reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of advanced materials, such as coatings and sensors, due to its stability and reactivity
Mécanisme D'action
The mechanism by which rubidium oxido(dioxo)vanadium exerts its effects is primarily through its redox activity. The compound can participate in electron transfer reactions, influencing various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes involved in oxidative stress responses, modulating their activity and contributing to cellular homeostasis .
Comparaison Avec Des Composés Similaires
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in batteries.
Vanadium dioxide (VO2): Exhibits unique phase transition properties, making it useful in smart materials.
Rubidium vanadate (RbVO3): Similar in composition but differs in its structural and electronic properties
Uniqueness: Rubidium oxido(dioxo)vanadium stands out due to the combination of rubidium and vanadium, which imparts unique reactivity and stability.
Propriétés
IUPAC Name |
oxido(dioxo)vanadium;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Rb.V/q;;-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSVJJIPILEAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3RbV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.408 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-45-0 |
Source


|
| Record name | Vanadate (VO31-), rubidium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), rubidium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
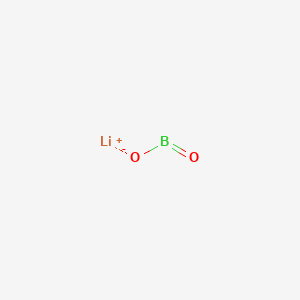
![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)
